In Vivo Efficacy Comparison: BuChE-IN-7 (C25H34N2O2) vs. Rivastigmine in Scopolamine-Induced Amnesia Models
The C25H34N2O2 entity of BuChE-IN-7 (compound (R)-29) failed to demonstrate significant cognitive improvement in a scopolamine-induced amnesia mouse model at doses of 10 mg/kg and 30 mg/kg (i.p., single dose) and showed insignificant improvement at 10 mg/kg (i.p., daily for 6 days) [1]. In contrast, rivastigmine, a clinically approved dual cholinesterase inhibitor, produces robust cognitive improvement in similar scopolamine-induced deficit models and is established as a positive control in this assay system .
| Evidence Dimension | In vivo efficacy in scopolamine-induced amnesia model |
|---|---|
| Target Compound Data | No significant memory improvement at 10 mg/kg (single dose), 30 mg/kg (single dose), and 10 mg/kg (6-day daily dosing) |
| Comparator Or Baseline | Rivastigmine: robust cognitive improvement in scopolamine models (established positive control) |
| Quantified Difference | BuChE-IN-7 (C25H34N2O2) shows no efficacy; rivastigmine shows significant efficacy |
| Conditions | Mouse model; scopolamine-induced amnesia; i.p. administration |
Why This Matters
This in vivo efficacy gap directly impacts compound selection: the C25H34N2O2 entity is unsuitable for behavioral pharmacology studies requiring cognitive improvement endpoints, whereas rivastigmine remains the validated reference standard.
- [1] MedChemExpress. BuChE-IN-7 (HY-152632) In Vivo Data. No effect at 10 mg/kg and 30 mg/kg i.p. single dose; insignificant improvement at 10 mg/kg i.p. daily for 6 days. View Source
